molecular formula C15H14O2 B5597584 4-(2-naphthyl)-2-pentyne-1,4-diol

4-(2-naphthyl)-2-pentyne-1,4-diol

Cat. No. B5597584
M. Wt: 226.27 g/mol
InChI Key: YZABDDKNDUSWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-(2-naphthyl)-2-pentyne-1,4-diol involves complex organic synthesis methods. For instance, enantiomers of a closely related compound were synthesized by the reduction of a naphthalene derivative with NaBH4, demonstrating the intricate steps involved in achieving specific molecular configurations (Alvarez-Ricardo et al., 2022). Additionally, the synthesis of 2,3-diyne-1,4-naphthoquinone derivatives via Sonogashira coupling highlights the variety of reactions utilized in synthesizing complex naphthalene-related compounds (da Silva et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated through crystallographic studies. For instance, the crystal structure analysis of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate provided insights into its molecular geometry, showcasing the utility of X-ray diffraction in understanding compound structures (Dong & Quan, 2000).

Chemical Reactions and Properties

The chemical reactivity and properties of naphthalene derivatives can be diverse. For example, the oxidative self-coupling of N,N-dialkylanilines facilitated by naphthalene-1,8-diylbis(diphenylmethylium) demonstrates the potential of naphthalene compounds to participate in complex chemical reactions (Saitoh et al., 2006).

Physical Properties Analysis

The physical properties of naphthalene-related polymers, such as poly(4-methyl-2-pentyne), reveal the influence of molecular structure on material characteristics. These properties are critical for applications in gas separation and highlight the importance of molecular design in achieving desired physical characteristics (Morisato & Pinnau, 1996).

Scientific Research Applications

Cytotoxic Activity in Cancer Research

One notable application of compounds related to 4-(2-naphthyl)-2-pentyne-1,4-diol is in the field of cancer research. A study by Silva et al. (2012) synthesized derivatives of 2,3-diyne-1,4-naphthoquinone, closely related to the compound , and evaluated their cytotoxic potential against various tumor cell lines. This research underscores the potential of such compounds in developing new cancer treatments.

Polymer Science and Materials Engineering

Compounds with structural similarities to 4-(2-naphthyl)-2-pentyne-1,4-diol have been investigated in the context of polymer science. Gates et al. (2000) explored the polymerization of ethylene using catalysts containing naphthyl groups, demonstrating the influence of these compounds on the properties of polymers (Gates et al., 2000). Moreover, studies like that by Petit et al. (1999) on the polymerization of terminal alkynes highlight the relevance of such compounds in developing new polymeric materials.

Photophysical Properties and Electronics

The photophysical properties of compounds structurally related to 4-(2-naphthyl)-2-pentyne-1,4-diol have been studied for potential applications in electronics. For instance, research by Raj et al. (2008) on Eu3+-4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione complexes has implications for the development of materials with novel optical and electronic properties.

Lithium Ion Batteries

The relevance of naphthyl-related compounds in the field of energy storage, particularly in lithium-ion batteries, is highlighted by the work of Zhang et al. (2017). Their research on naphthalene diimide-ethylene conjugated copolymers offers insights into developing more efficient and stable cathode materials for batteries.

Organic Field-Effect Transistors

In the realm of organic electronics, the study of naphthyl derivatives for use in organic field-effect transistors (OFETs) is of particular interest. Takimiya et al. (2005) investigated the properties of naphthyl-substituted compounds and their application in OFETs, demonstrating their potential in advancing organic semiconductor technology (Takimiya et al., 2005).

Polymer Properties and Blending

The structural and blending properties of polymers incorporating naphthyl derivatives have been extensively studied. For example, Cañadas et al. (2000) conducted a detailed analysis of poly(ethylene-2,6-naphthalene dicarboxylate) (PEN) using temperature-modulated differential scanning calorimetry (DSC), revealing insights into the thermal and mechanical properties of these polymers.

Mechanism of Action

Without specific context, it’s difficult to define a “mechanism of action” for this compound. If it’s used as a drug, the mechanism would depend on how it interacts with biological systems . If it’s used as a reactant in a chemical reaction, the mechanism would refer to the step-by-step process by which it reacts .

Safety and Hazards

The safety and hazards associated with “4-(2-naphthyl)-2-pentyne-1,4-diol” would depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

Future Directions

The future directions in the study and application of “4-(2-naphthyl)-2-pentyne-1,4-diol” would depend on its properties and potential uses. For instance, if it shows promising biological activity, it could be studied further as a potential pharmaceutical compound . If it has unique physical or chemical properties, it could find use in material science or other fields .

properties

IUPAC Name

4-naphthalen-2-ylpent-2-yne-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-15(17,9-4-10-16)14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-8,11,16-17H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZABDDKNDUSWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CCO)(C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.